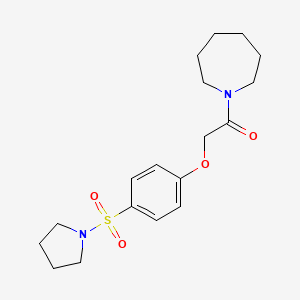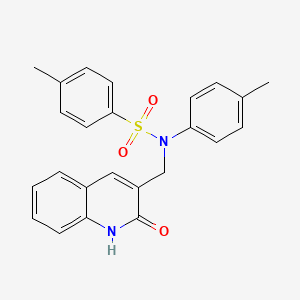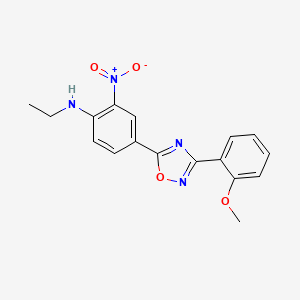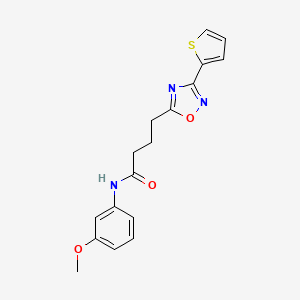
1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have a mechanism of action that can be used in various biochemical and physiological studies.
作用机制
The mechanism of action of 1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the inhibition of specific enzymes and protein-protein interactions. This compound has been found to inhibit the activity of certain enzymes, such as the tyrosine kinase and the proteasome, which play a crucial role in various biological processes. Additionally, it has been found to disrupt protein-protein interactions, which can lead to the inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, which can be attributed to its ability to inhibit specific enzymes and protein-protein interactions. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where it has been found to inhibit the formation of amyloid-beta plaques.
实验室实验的优点和局限性
1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit specific enzymes and protein-protein interactions, which can be useful in various biological studies. Additionally, it has been found to have low toxicity, which makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has various potential future directions. One of the directions is the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, it can be used in the study of specific signaling pathways and protein-protein interactions, which can lead to the development of new therapeutic targets. Furthermore, it can be used in the study of enzyme inhibition, which can lead to the development of new drugs with improved efficacy and specificity.
Conclusion:
In conclusion, 1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has potential applications in various scientific research studies. It has been found to have a mechanism of action that involves the inhibition of specific enzymes and protein-protein interactions. Additionally, it has been found to have various biochemical and physiological effects, such as anti-inflammatory and anti-tumor properties. Although it has certain limitations, it has various potential future directions, such as the development of new drugs and the study of specific signaling pathways and protein-protein interactions.
合成方法
The synthesis of 1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 1-azepanone in the presence of a base catalyst. The reaction occurs through the formation of an intermediate, which is then converted into the final product using a reducing agent. The purity of the product can be improved by recrystallization.
科学研究应用
1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been used in various scientific research studies. It has been found to have potential applications in the study of protein-protein interactions, which play a crucial role in various biological processes. This compound has also been used in the study of enzyme inhibition and has shown promising results in the development of new drugs. Additionally, it has been used in the study of cancer and inflammation, where it has been found to have anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(19-11-3-1-2-4-12-19)15-24-16-7-9-17(10-8-16)25(22,23)20-13-5-6-14-20/h7-10H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMJODPMVLEWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)




![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)






